![molecular formula C10H13NO2 B116445 N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 1201-91-8](/img/structure/B116445.png)
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Overview
Description
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is an organic compound that belongs to the class of arylamines. It features a benzaldehyde moiety substituted with a methyl group and a hydroxyethyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-aminobenzaldehyde with N-methyl-2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted arylamines depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including:
- Dyes and pigments : It plays a role in creating colorants used in textiles and coatings.
- Pharmaceuticals : The compound is investigated as a precursor for synthesizing novel drugs .
Biological Research
The compound exhibits notable biological activity, making it valuable in several research contexts:
- Enzyme Interaction Studies : It serves as a probe to study enzyme mechanisms and interactions due to its ability to form hydrogen bonds and participate in nucleophilic reactions .
- Therapeutic Potential : Investigations into its anticancer properties have shown promising results, particularly in inducing apoptosis in cancer cells .
Table 1: Summary of Applications
Application Area | Specific Uses |
---|---|
Chemical Synthesis | Intermediates for dyes, pharmaceuticals |
Biological Research | Enzyme interaction studies, therapeutic investigations |
Industrial Applications | Production of polymers and resins |
Case Study 1: Anticancer Activity
A study on A375 melanoma cells demonstrated that treatment with this compound resulted in increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9. This supports its role as a pro-apoptotic agent, indicating potential therapeutic applications in oncology .
Case Study 2: Inflammatory Response Modulation
In an inflammation model using RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production, which is crucial for mediating inflammatory responses. This suggests its potential use in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions due to the presence of the amino and aldehyde groups. These interactions can influence biochemical pathways and enzyme activities, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but with two hydroxyethyl groups.
N-Methyl-N-(2-hydroxyethyl)aniline: Lacks the aldehyde group but has similar functional groups.
Uniqueness
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is unique due to the presence of both the aldehyde and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and industrial applications where specific functional group interactions are required.
Biological Activity
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects, particularly in cancer research and other therapeutic applications.
Chemical Structure and Properties
This compound features a benzaldehyde functional group, an amino group, and a hydroxyethyl substituent. The presence of these functional groups suggests potential for various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values for these cell lines were recorded in the micromolar range, indicating promising anticancer potential .
Table 1: IC50 Values of this compound in Cancer Cell Lines
In these studies, flow cytometry analysis demonstrated a dose-dependent increase in apoptotic cells, suggesting that the compound induces apoptosis through activation of caspases .
Other Biological Activities
Beyond its anticancer properties, this compound has been evaluated for other biological activities such as anti-inflammatory and antioxidant effects. The compound showed notable inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, which is indicative of anti-inflammatory activity .
Table 2: Biological Activities of this compound
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Anticancer | MTT Assay | IC50: 15.3 µM (A375) | |
Anti-inflammatory | NO Production Assay | IC50: 10.24 µM | |
Antioxidant | DPPH Radical Scavenging | Moderate Activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in experimental models:
- Study on Melanoma Cells : A study conducted on A375 melanoma cells demonstrated that treatment with the compound led to increased levels of apoptosis markers such as cleaved caspase-3 and caspase-9, supporting its role as a pro-apoptotic agent .
- Inflammation Model : In an inflammation model using RAW 264.7 macrophages, this compound significantly reduced NO production, which is crucial for mediating inflammatory responses .
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUIVLSLBBESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394271 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-91-8 | |
Record name | 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?
A1: this compound plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.
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